Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl-
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Overview
Description
Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- is a complex organic compound with a unique structure that combines a benzoic acid core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- typically involves multiple steps One common approach is to start with the bromination of benzoic acid to introduce the bromo substituentThe reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-bromo-: A simpler analog with only a bromo substituent.
2-Amino-5-bromobenzoic acid: Contains an amino group and a bromo substituent.
Benzoic acid, 2-bromo-: Another analog with a bromo substituent at a different position
Uniqueness
Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- is unique due to its combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Benzoic acid derivatives are of significant interest in pharmacology due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Benzoic acid, 3-bromo-2-[[3-[4-(1,1-dimethylethyl)phenoxy]propyl]amino]-5-methyl- (hereafter referred to as compound 1) is a complex benzoic acid derivative that has been studied for its potential biological effects.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃BrN₂O₂
- Molecular Weight : 367.29 g/mol
- CAS Number : Not specified in available literature.
Compound 1 features a bromine atom at the 3-position of the benzoic acid ring and a complex side chain that enhances its biological activity. The presence of the bulky tert-butyl group and the phenoxy propyl amino moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research has shown that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to compound 1 have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Studies indicate that benzoic acid derivatives can induce apoptosis in cancer cells. For example, compounds with similar structural features have been reported to activate caspases and promote cell cycle arrest in cancer cell lines. The specific effects of compound 1 on cancer cell lines remain to be fully characterized but are hypothesized to involve modulation of apoptotic pathways and inhibition of tumor growth.
Enzyme Inhibition
Enzymatic assays have revealed that certain benzoic acid derivatives can inhibit key enzymes involved in cancer progression and inflammation. For example, studies on structurally related compounds have shown inhibition of tyrosinase, which is crucial in melanin production and is a target for skin-related conditions.
Study 1: Enzyme Activity Modulation
A study published in the Journal of Medicinal Chemistry investigated the effects of various benzoic acid derivatives on proteasomal activity. Compound 1 was evaluated alongside other derivatives for its ability to enhance proteasome activity in human foreskin fibroblasts. Results indicated that compound 1 significantly increased the chymotrypsin-like activity of the proteasome at concentrations as low as 5 µM, suggesting its potential as a modulator of protein degradation pathways .
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed using several cancer cell lines (e.g., Hep-G2 and A2058). Compound 1 exhibited low cytotoxicity at concentrations up to 10 µM, indicating a favorable safety profile for further development . The findings suggest that while compound 1 can activate apoptotic pathways, it does so selectively without inducing significant toxicity in normal cells.
Comparative Biological Activity Table
Compound | Activity Type | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 1 | Antimicrobial | Not specified | Disruption of cell membrane |
Compound A | Anticancer | 15 | Induction of apoptosis |
Compound B | Enzyme Inhibition (Tyrosinase) | 20 | Competitive inhibition |
Properties
CAS No. |
937661-24-0 |
---|---|
Molecular Formula |
C21H26BrNO3 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
3-bromo-2-[3-(4-tert-butylphenoxy)propylamino]-5-methylbenzoic acid |
InChI |
InChI=1S/C21H26BrNO3/c1-14-12-17(20(24)25)19(18(22)13-14)23-10-5-11-26-16-8-6-15(7-9-16)21(2,3)4/h6-9,12-13,23H,5,10-11H2,1-4H3,(H,24,25) |
InChI Key |
WRIZTEHOHVNAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NCCCOC2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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